1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
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Overview
Description
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, dimethoxy substituents, and a sulfonyl fluoride moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Sulfonyl Fluoride Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The sulfonyl fluoride group is particularly reactive and can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides, sulfonate esters, or sulfonate thioesters.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential as a drug candidate can be explored, particularly for its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making the compound useful for studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline
Uniqueness
1-Cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to its combination of a cyclopropyl group, dimethoxy substituents, and a reactive sulfonyl fluoride moiety. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-19-12-7-10-5-6-16(21(15,17)18)14(9-3-4-9)11(10)8-13(12)20-2/h7-9,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSVXXIVOGFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)F)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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